molecular formula C14H28ClN3O4 B14036424 Di-Boc(1,2)-TriaZepane HCl

Di-Boc(1,2)-TriaZepane HCl

Cat. No.: B14036424
M. Wt: 337.84 g/mol
InChI Key: VMOYECFJDIMHKS-UHFFFAOYSA-N
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Description

Di-Boc(1,2)-TriazepaneHCl is a chemical compound that features a triazepane ring structure with two tert-butoxycarbonyl (Boc) protecting groups and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-Boc(1,2)-Triazepane.HCl typically involves the protection of the triazepane ring with Boc groups. One common method is to react the triazepane with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of Di-Boc(1,2)-Triazepane.HCl follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for the addition of Boc groups and the subsequent formation of the hydrochloride salt. The reactions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Di-Boc(1,2)-Triazepane.HCl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-Boc(1,2)-Triazepane.HCl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Di-Boc(1,2)-Triazepane.HCl involves the protection of the triazepane ring with Boc groups, which prevents unwanted reactions during synthetic processes. The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the triazepane ring. The hydrochloride salt form enhances the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl dicarbonate: A reagent used for Boc protection of amines.

    N-Boc-protected amines: Compounds with similar Boc protection but different core structures.

Uniqueness

Di-Boc(1,2)-Triazepane.HCl is unique due to its triazepane ring structure, which provides distinct chemical properties and reactivity compared to other Boc-protected compounds. Its dual Boc protection and hydrochloride salt form make it particularly useful in specific synthetic and research applications.

Properties

Molecular Formula

C14H28ClN3O4

Molecular Weight

337.84 g/mol

IUPAC Name

ditert-butyl 1,2,5-triazepane-1,2-dicarboxylate;hydrochloride

InChI

InChI=1S/C14H27N3O4.ClH/c1-13(2,3)20-11(18)16-9-7-15-8-10-17(16)12(19)21-14(4,5)6;/h15H,7-10H2,1-6H3;1H

InChI Key

VMOYECFJDIMHKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCCN1C(=O)OC(C)(C)C.Cl

Origin of Product

United States

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